4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is a complex organic compound notable for its unique structural features, which include a tetrazole ring, a thiazole ring, and a pyridine moiety. This compound is classified as a heterocyclic organic compound due to the presence of nitrogen and sulfur atoms within its rings. Its molecular formula is , and it has a molecular weight of approximately 371.85 g/mol.
The synthesis of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific catalysts such as palladium or iron compounds to facilitate certain reactions. Reaction conditions often include controlled temperatures and solvents to optimize yield and purity .
The compound features several key structural components:
The InChI key for this compound is GBDOUMOEQMTDHE-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=C(C=NC=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl
.
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the reagents used:
The mechanism of action for 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is primarily studied in the context of its biological applications:
Data from studies indicate that derivatives of this compound exhibit varying degrees of efficacy against different cancer cell lines, highlighting its potential as a lead compound in drug development .
The compound is typically characterized by:
Key chemical properties include:
Relevant data includes melting point, boiling point, and spectral data (IR, NMR) which confirm the structural integrity of synthesized compounds .
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride has significant applications in various scientific fields:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: